6-bromo-1,4-dichloroisoquinoline
Description
Significance of Polyhalogenated Heterocyclic Systems in Advanced Organic Chemistry
Polyhalogenated compounds (PHCs) are molecules that contain multiple halogen atoms. wikipedia.org These compounds are of significant interest in organic chemistry due to the unique chemical properties imparted by the halogen substituents. The presence of multiple halogens can dramatically influence the reactivity, and electronic properties of a molecule. wikipedia.orglibretexts.org
In the realm of heterocyclic chemistry, polyhalogenation offers a powerful tool for synthetic chemists. Halogen atoms can serve as versatile functional handles, enabling a wide array of subsequent chemical transformations. This allows for the construction of complex molecular architectures from relatively simple, halogenated starting materials. The specific type and position of the halogens can be strategically chosen to direct reactions to particular sites on the heterocyclic ring, offering a high degree of control in synthetic design.
Overview of the Isoquinoline (B145761) Core in Contemporary Chemical Synthesis (excluding biological applications)
The isoquinoline scaffold, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern organic synthesis. nih.govmdpi.com Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric environment, making it a valuable building block for a diverse range of chemical structures. nih.govrsc.org Beyond its well-documented role in medicinal chemistry, the isoquinoline core is utilized in the development of novel materials and as a ligand in catalysis. nih.govresearchgate.net The ability to functionalize various positions of the isoquinoline ring system allows chemists to fine-tune the properties of the resulting molecules for specific applications. mdpi.com
Structural Context of 6-Bromo-1,4-dichloroisoquinoline within its Isomeric and Analogous Frameworks
This compound is a specific isomer of a bromo-dichlorinated isoquinoline. The numbering of the isoquinoline ring system dictates the precise location of the substituents: a bromine atom at position 6, and chlorine atoms at positions 1 and 4.
The chemical properties and reactivity of this molecule are intrinsically linked to this specific substitution pattern. The chlorine atoms at the 1 and 4 positions are situated on the pyridine ring of the isoquinoline core, while the bromine atom at the 6 position is on the benzene ring. This differential placement influences their respective reactivities in chemical transformations.
Numerous other isomers of bromo-dichloroisoquinoline exist, each with a unique arrangement of the three halogen atoms on the isoquinoline framework. For instance, 6-bromo-1,3-dichloroisoquinoline (B1284304) and 7-bromo-1,3-dichloroisoquinoline (B1523639) are known analogs. scientificlabs.combldpharm.com Each of these isomers, along with others such as 6-bromo-1-chloroisoquinoline (B57692) and various bromo-hydroxyquinolines, possesses a distinct electronic and steric profile, leading to different chemical behaviors and potential applications in synthesis. sigmaaldrich.comsigmaaldrich.combldpharm.com
Table 1: Physicochemical Properties of 6-Bromo-1,3-dichloroisoquinoline
| Property | Value |
| Molecular Formula | C₉H₄BrCl₂N |
| Molecular Weight | 276.94 g/mol |
| Melting Point | 124-128 °C |
| CAS Number | 552331-05-2 |
| InChI Key | YRSSIZNHQQNESH-UHFFFAOYSA-N |
Structure
3D Structure
Properties
CAS No. |
1254514-12-9 |
|---|---|
Molecular Formula |
C9H4BrCl2N |
Molecular Weight |
276.94 g/mol |
IUPAC Name |
6-bromo-1,4-dichloroisoquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-5-1-2-6-7(3-5)8(11)4-13-9(6)12/h1-4H |
InChI Key |
XFPCRDPGSHRSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN=C2Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 1,4 Dichloroisoquinoline
Retrosynthetic Analysis and Strategic Precursor Selection
A thorough retrosynthetic analysis of 6-bromo-1,4-dichloroisoquinoline reveals several plausible disconnection points, guiding the selection of appropriate starting materials and synthetic routes.
Disconnection Approaches for Isoquinoline (B145761) Ring Formation
The most common and logical disconnections for the isoquinoline core involve breaking the bonds formed during the primary cyclization event. Two prominent strategies emerge:
Bischler-Napieralski and Pictet-Gams Type Disconnection: This approach involves cleaving the N2-C1 and C3-C4 bonds, leading back to a substituted β-phenylethylamide or a β-hydroxy-β-phenylethylamine, respectively. wikipedia.orgwikipedia.org For the target molecule, this would retrospectively lead to a precursor such as N-(2-(4-bromophenyl)ethyl)acetamide or a related derivative. The subsequent cyclization would then form the dihydroisoquinoline core, which would require further functionalization and aromatization.
Pomeranz-Fritsch Type Disconnection: This strategy disconnects the N2-C1 and C8a-C4a bonds, pointing to a substituted benzaldehyde (B42025) and an aminoacetal as precursors. wikipedia.org While versatile, this method is often less direct for achieving the specific substitution pattern of the target molecule without significant manipulation of functional groups.
Pictet-Spengler Type Disconnection: This disconnection breaks the N2-C1 and C4a-C5 bonds and is particularly useful for the synthesis of tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone. name-reaction.comwikipedia.org This would necessitate a subsequent oxidation step to achieve the aromatic isoquinoline ring.
Strategic Incorporation of Halogen Substituents
The presence of three halogen atoms at specific positions on the isoquinoline ring dictates a strategic approach to their introduction. Two primary philosophies can be considered:
Precursor Halogenation: This "linear" approach involves utilizing a starting material that already contains the bromine atom at the desired position on the benzene (B151609) ring. For instance, starting with a 4-brominated phenylethylamine derivative ensures the bromine resides at the C-6 position in the final isoquinoline product. The chlorine atoms would then be introduced at later stages of the synthesis. This is often the preferred strategy for achieving regiochemical control of the benzene ring substitution.
Post-Cyclization Halogenation: This "convergent" approach focuses on first constructing the core isoquinoline or a dihydroisoquinoline intermediate, followed by the sequential and regioselective introduction of the halogen substituents. This strategy can be more atom-economical but poses significant challenges in controlling the regioselectivity of the halogenation reactions on the electron-deficient pyridine (B92270) ring and the activated benzene ring of the isoquinoline system.
Direct and Stepwise Halogenation Approaches for Isoquinoline Derivatives
The introduction of chlorine and bromine atoms onto the isoquinoline framework can be achieved through a variety of methods, with regioselectivity being the paramount consideration.
Regioselective Bromination Techniques at C-6
Direct bromination of the parent isoquinoline ring is often unselective. Therefore, achieving specific bromination at the C-6 position typically relies on directing group strategies or the use of a pre-functionalized starting material. A highly effective and regioselective method for introducing a bromine atom at a specific position on an aromatic ring is the Sandmeyer reaction . synarchive.comwikipedia.orgbyjus.comnrochemistry.comorganic-chemistry.org This reaction involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) bromide solution.
| Reaction | Substrate | Reagents | Product | Key Features |
| Sandmeyer Reaction | 6-Aminoisoquinoline | 1. NaNO₂, H₂SO₄2. CuBr, HBr | 6-Bromoisoquinoline (B29742) | High regioselectivity for the position of the former amino group. synarchive.comwikipedia.orgbyjus.comnrochemistry.comorganic-chemistry.org |
Selective Chlorination Strategies at C-1 and C-4 Positions
The introduction of chlorine atoms at the C-1 and C-4 positions of the isoquinoline ring is challenging due to the differing reactivity of these positions. A stepwise approach is generally necessary.
Chlorination at the C-1 Position:
The C-1 position of isoquinoline is susceptible to nucleophilic attack. A common strategy involves the conversion of an isoquinolin-1(2H)-one to the 1-chloro derivative. This can be achieved using reagents like phosphorus oxychloride (POCl₃). chemicalbook.com Another effective method is the direct chlorination of isoquinoline N-oxide. chemicalbook.com
Chlorination at the C-4 Position:
The C-4 position is less reactive towards nucleophiles than the C-1 position. One potential route involves the Vilsmeier-Haack reaction on a 1,4-dihydro-3(2H)-isoquinolinone, which can introduce a chloro group at the C-3 position and an aldehyde at C-4. thieme-connect.com While not a direct chlorination at C-4, subsequent manipulation of the aldehyde could potentially lead to the desired chloro-substitution. A more direct, albeit specialized, method involves the synthesis of 1-amino-4-chloroisoquinoline from 1,4-dichloroisoquinoline (B101551), indicating that dichlorination is a feasible process. researchgate.net Recent methods have also explored the C-4 alkylation of isoquinolines via a temporary dearomatization strategy, which could potentially be adapted for halogenation. acs.org
| Reaction | Substrate | Reagents | Product | Key Features |
| Chlorination of Isoquinolinone | 6-Bromo-4-chloro-1(2H)-isoquinolinone | POCl₃ | This compound | Conversion of the lactam to the chloro-derivative. |
| Chlorination of N-oxide | 6-Bromo-4-chloroisoquinoline N-oxide | POCl₃ | This compound | Direct chlorination at the C-1 position. chemicalbook.com |
Cyclization and Annulation Reactions for the Isoquinoline Skeleton Formation
The construction of the fundamental isoquinoline ring system is a critical step in the synthesis of this compound. The Bischler-Napieralski and Pictet-Spengler reactions are two of the most powerful and widely employed methods for this purpose.
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline (B110456). wikipedia.orgwikipedia.orgnrochemistry.comorganic-chemistry.orgjk-sci.comresearchgate.net The reaction is typically carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org For the synthesis of a 6-bromo derivative, a 4-bromo-substituted phenylethylamide would be the required starting material. The resulting 3,4-dihydroisoquinoline can then be aromatized to the corresponding isoquinoline. nih.gov
The Pictet-Spengler reaction provides a route to 1,2,3,4-tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. name-reaction.comwikipedia.orgorganicreactions.orgquimicaorganica.orgjk-sci.com Similar to the Bischler-Napieralski reaction, a 4-bromo-substituted phenylethylamine would be used to install the bromine at the correct position. The resulting tetrahydroisoquinoline would require oxidation to form the fully aromatic isoquinoline ring system. nih.gov
| Reaction | Starting Materials | Key Intermediate | Final Product (after aromatization) | Typical Conditions |
| Bischler-Napieralski | 4-Bromo-N-(chloroacetyl)phenethylamine | 6-Bromo-1-chloromethyl-3,4-dihydroisoquinoline | 6-Bromo-1-chloromethylisoquinoline | POCl₃ or P₂O₅, reflux. wikipedia.orgnrochemistry.comorganic-chemistry.org |
| Pictet-Spengler | 4-Bromophenethylamine, Formaldehyde | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | 6-Bromoisoquinoline | Acid catalyst (e.g., HCl), heat. name-reaction.comwikipedia.orgorganicreactions.orgquimicaorganica.orgjk-sci.com |
Following the formation of the 6-bromoisoquinoline core via these cyclization methods, the chlorine atoms would be introduced in a stepwise manner as described in section 2.2.2 to yield the final product, this compound.
Pomeranz–Fritsch Reaction and its Modifications
The Pomeranz–Fritsch reaction offers a direct approach to the isoquinoline skeleton through the acid-catalyzed cyclization of a Schiff base formed from a benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.org For the synthesis of a 6-bromo-substituted isoquinoline, the logical starting material would be 4-bromobenzaldehyde (B125591).
The general reaction scheme involves the condensation of 4-bromobenzaldehyde with a 2,2-dialkoxyethylamine, followed by cyclization in the presence of a strong acid. wikipedia.org While sulfuric acid is traditionally used, modern modifications often employ Lewis acids like trifluoroacetic anhydride (B1165640) or lanthanide triflates to improve yields and reaction conditions. wikipedia.org
A plausible synthetic sequence is outlined below:
Scheme 1: Proposed Pomeranz-Fritsch Synthesis of a 6-Bromoisoquinoline Precursor
Subsequent chlorination at the 1 and 4 positions would be necessary to arrive at the final product.
Bischler–Napieralski Reaction and Derivatives
The Bischler–Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized and functionalized to yield the target compound. wikipedia.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org
To synthesize this compound via this route, a suitable starting material would be N-(2-(4-bromophenyl)ethyl)acetamide. The cyclization of this amide would lead to 6-bromo-1-methyl-3,4-dihydroisoquinoline. Subsequent aromatization and chlorination steps would then be required.
A more direct approach would involve the use of a precursor that already incorporates a group at the future C1 position that can be converted to a chloro group. For instance, cyclization of an appropriate N-(2-(4-bromophenyl)ethyl) derivative could yield 6-bromo-3,4-dihydroisoquinolin-1(2H)-one. synquestlabs.com This lactam could then undergo chlorination.
Scheme 2: Proposed Bischler-Napieralski Route to a 6-Bromo-1-chloroisoquinoline (B57692) Precursor
Alternatively, starting with a different amide:
New Methodologies for Isoquinoline Ring Closure
Modern synthetic organic chemistry has seen the development of novel methods for constructing the isoquinoline core, often featuring milder conditions and greater functional group tolerance. One such approach involves the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid from 3-bromophenylacetonitrile. google.com This intermediate can then be subjected to oxidation and chlorination to yield the desired product.
Functional Group Interconversions and Post-Cyclization Halogenation
Once the 6-bromoisoquinoline or a suitable precursor is synthesized, the introduction of chlorine atoms at the 1 and 4 positions is a critical step. This is typically achieved through functional group interconversions and direct halogenation reactions.
A common strategy involves the synthesis of a hydroxylated isoquinoline intermediate, which is then converted to the corresponding chloride. For instance, 6-bromo-1-hydroxyisoquinoline can be synthesized and subsequently chlorinated. The conversion of a hydroxyl group at the 1-position of the isoquinoline ring to a chloro group is a well-established transformation, often carried out using phosphorus oxychloride (POCl₃). chemicalbook.com A similar strategy can be envisioned for the 4-position.
A plausible route would be the synthesis of 6-bromo-1-hydroxyisoquinoline, followed by chlorination at the 4-position and subsequent conversion of the 1-hydroxyl group to a chloride. The direct chlorination of a pre-formed 6-bromoisoquinoline is also a possibility, though this may lead to mixtures of regioisomers.
A key intermediate could be 6-bromo-1-hydroxyisoquinoline, which upon treatment with a chlorinating agent like POCl₃ can yield 6-bromo-1-chloroisoquinoline. chemicalbook.com Further chlorination at the 4-position would then be necessary.
The synthesis of 1,4-dichloroisoquinoline itself has been achieved by reacting isocarbostyril with phosphorus pentachloride (PCl₅) at elevated temperatures. A similar approach could potentially be applied to a 6-bromo-substituted isocarbostyril.
Another strategy involves the use of isoquinoline N-oxides. The N-oxide functionality can direct chlorination to the C2 position. researchgate.net A 6-bromoisoquinoline N-oxide could be a key intermediate for regioselective chlorination.
Optimization of Reaction Parameters and Scale-Up Considerations
The successful synthesis of this compound, particularly on a larger scale, is highly dependent on the careful optimization of reaction parameters.
Solvent Effects and Temperature Control
The choice of solvent and precise temperature control are critical for both the cyclization and halogenation steps. In the Bischler-Napieralski reaction, solvents like toluene (B28343) or xylene are often used for the cyclization at reflux temperatures. organic-chemistry.org For chlorination reactions using POCl₃, the reaction is often performed neat or in a high-boiling solvent, with temperature control being crucial to prevent the formation of byproducts. chemicalbook.com The use of dichloromethane (B109758) as a solvent for chlorination reactions has also been documented. acs.org Careful control of the reaction temperature during chlorination is essential to manage the exothermic nature of the reaction and to ensure selectivity.
The following table summarizes typical conditions for related chlorination reactions, which can serve as a starting point for the optimization of the synthesis of this compound.
| Reaction Type | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Hydroxy to Chloro Conversion | POCl₃ | Neat | 100 | 62 | chemicalbook.com |
| Dihydroisoquinolinone Chlorination | POCl₃ | Toluene | 115 | 32 | google.com |
| Pyrroloisoquinoline Chlorination | POCl₃/Tetramethylene sulfoxide | Dichloromethane | Ambient | >99 | acs.org |
Interactive Data Table: Chlorination Reaction Parameters
For scale-up, issues such as heat transfer, reagent addition rates, and product isolation become more pronounced. acs.org Continuous flow processes are increasingly being explored for the synthesis of heterocyclic compounds to address these challenges, offering better control over reaction parameters and improved safety profiles. ucc.ie The choice of chlorinating agent may also be revisited for large-scale synthesis, with factors like cost, safety, and waste generation being taken into account. For instance, while POCl₃ is effective, it generates significant phosphorus-containing waste.
The synthesis of halogenated isoquinolines is a critical process in medicinal chemistry, providing key intermediates for the development of various therapeutic agents. While specific, detailed examples for the direct synthesis of this compound are not extensively documented in publicly available literature, a viable synthetic route can be postulated based on established methodologies for analogous compounds, such as monochlorinated and other dichlorinated isoquinolines.
A logical and common approach for introducing chloro-substituents onto the isoquinoline core is through the conversion of hydroxyl groups (or their keto tautomers, isoquinolinones) using a potent chlorinating agent. The most prevalent reagent for this type of transformation is phosphorus oxychloride (POCl₃), often used in excess to serve as both reagent and solvent.
The likely precursor for this synthesis would be a 6-bromo-isoquinoline-1,4-dione. This precursor would undergo a double chlorination reaction to yield the target compound. The reaction involves the conversion of the two carbonyl groups into chloro groups, aromatizing the heterocyclic ring in the process. A catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), may be employed to accelerate the reaction, a technique noted in the synthesis of 6-bromo-4-chloroquinoline. atlantis-press.com
The general reaction would proceed by heating the 6-bromo-isoquinoline-1,4-dione precursor with phosphorus oxychloride. The reaction temperature and duration are critical parameters that require careful optimization to ensure complete conversion and minimize the formation of side products. Based on similar syntheses, reflux temperatures, often around 100-115°C, are typically utilized. atlantis-press.comchemicalbook.com
Table 1: Proposed Synthetic Route for this compound
Yield Enhancement and Purity Control
Optimizing reaction yield and ensuring high purity of the final product are paramount in chemical synthesis. For the preparation of this compound, several strategies can be employed, drawing parallels from established procedures for related halo-isoquinolines.
Purity Control: Control over the purity of the final compound begins with the work-up procedure. After the reaction is complete, the excess phosphorus oxychloride is typically removed under reduced pressure. atlantis-press.comguidechem.com The reaction mixture is then carefully quenched by pouring it onto ice water. atlantis-press.comguidechem.com This step must be performed cautiously due to the exothermic reaction of residual POCl₃ with water.
The resulting acidic aqueous solution is neutralized. Various bases can be used, such as sodium bicarbonate, sodium hydroxide, or potassium hydroxide, to adjust the pH to a neutral or slightly basic level, which causes the organic product to precipitate or allows for its extraction. atlantis-press.comchemicalbook.comgoogle.com The crude product is then collected, often by filtration if it is a solid, or extracted into a suitable organic solvent like dichloromethane or ethyl acetate. atlantis-press.comchemicalbook.com The organic layer is subsequently washed with water and brine to remove inorganic salts and water-soluble impurities before being dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. atlantis-press.comchemicalbook.com
For final purification, two primary methods are common for this class of compounds: recrystallization and column chromatography.
Recrystallization: The crude solid can be dissolved in a hot solvent or solvent mixture (e.g., hexane, ethanol) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. guidechem.com
Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. The crude material is loaded onto a silica (B1680970) gel column and eluted with a non-polar solvent system, such as a mixture of dichloromethane and hexane. chemicalbook.com The fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.
The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). atlantis-press.comchemicalbook.com
Table 2: Strategies for Yield Enhancement and Purity Control
Referenced Compounds
Table 3: List of Chemical Compounds
Reactivity and Derivatization Pathways of 6 Bromo 1,4 Dichloroisoquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) on the 6-bromo-1,4-dichloroisoquinoline scaffold is dictated by the electronic properties of the isoquinoline (B145761) ring system. The presence of the electronegative nitrogen atom significantly influences the electron density of the pyridine (B92270) portion of the molecule, activating the attached chlorine atoms toward nucleophilic attack.
The two chlorine atoms at the C-1 and C-4 positions exhibit distinct reactivity profiles in SNAr reactions. The C-1 position is electronically more deficient than the C-4 position due to its alpha-position relative to the ring nitrogen. The nitrogen atom exerts a strong electron-withdrawing effect through resonance and induction, which preferentially stabilizes the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack at C-1.
Consequently, nucleophilic substitution occurs selectively at the C-1 position under kinetically controlled conditions. This regioselectivity is a common feature in related nitrogen-containing heterocyclic systems, such as quinazolines and other isoquinolines. nih.gov Treatment of this compound with a single equivalent of a nucleophile typically results in the exclusive formation of the 1-substituted-6-bromo-4-chloroisoquinoline derivative. Substitution at the C-4 position generally requires more forcing reaction conditions or the use of a large excess of the nucleophile after the C-1 position has already reacted.
In contrast to the activated chlorine atoms, the bromine atom at the C-6 position is relatively inert under SNAr conditions. This position is part of the benzenoid ring of the isoquinoline system and is not directly activated by the electron-withdrawing effects of the ring nitrogen. Therefore, nucleophiles will preferentially react with the chlorine atoms at C-1 and C-4, leaving the C-6 bromine atom intact. This chemoselectivity is crucial for synthetic strategies that involve subsequent modification of the C-6 position via other reaction types, such as cross-coupling.
The SNAr reaction of this compound can be performed with a variety of nucleophiles, allowing for the introduction of diverse functional groups at the C-1 position. The scope includes oxygen, nitrogen, and sulfur-based nucleophiles.
Nitrogen Nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing heterocycles readily displace the C-1 chlorine to form the corresponding amino-isoquinolines.
Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides react to yield 1-alkoxy or 1-aryloxy derivatives.
Sulfur Nucleophiles: Thiolates can be employed to introduce thioether functionalities.
While the scope is broad, limitations can arise with particularly bulky nucleophiles, which may experience steric hindrance, leading to slower reaction rates or requiring higher temperatures. Furthermore, strongly basic nucleophiles can potentially lead to side reactions. The table below illustrates the expected selective substitution at the C-1 position with various nucleophiles.
| Nucleophile | Reagent Example | Expected Product at C-1 |
| Primary Amine | Butylamine | N-butyl-6-bromo-4-chloroisoquinolin-1-amine |
| Secondary Amine | Morpholine | 4-(6-bromo-4-chloroisoquinolin-1-yl)morpholine |
| Alkoxide | Sodium Methoxide | 6-bromo-4-chloro-1-methoxyisoquinoline |
| Thiolate | Sodium Thiophenolate | 6-bromo-4-chloro-1-(phenylthio)isoquinoline |
Transition-Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-6 position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. These reactions proceed via a different mechanism than SNAr and are highly selective for the C-Br bond over the C-Cl bonds.
Palladium catalysts are highly effective for mediating the formation of C-C bonds. The general reactivity order for halides in the oxidative addition step of the catalytic cycle is I > Br > OTf >> Cl. scispace.com This inherent reactivity difference ensures that palladium-catalyzed couplings, such as the Suzuki-Miyaura reaction, occur selectively at the C-6 position of this compound. While studies on analogous 1,3-dichloroisoquinoline have shown that Suzuki coupling can occur at the activated C-1 position, the significantly higher reactivity of the C-Br bond typically dominates in substrates bearing both bromine and chlorine. rsc.orgrsc.org
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. nobelprize.orglibretexts.orgorganic-chemistry.org In this reaction, this compound is reacted with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. The reaction selectively forms a new carbon-carbon bond at the C-6 position, leaving the two chlorine atoms untouched for potential subsequent transformations. This allows for the synthesis of a wide array of 6-aryl or 6-vinyl-1,4-dichloroisoquinolines. scispace.com
The table below presents representative examples of Suzuki-Miyaura coupling reactions at the C-6 position of this compound.
| Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 1,4-dichloro-6-phenylisoquinoline |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 1,4-dichloro-6-(4-methoxyphenyl)isoquinoline |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 1,4-dichloro-6-(thiophen-2-yl)isoquinoline |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | CsF | DME | 1,4-dichloro-6-vinylisoquinoline |
Palladium-Catalyzed Carbon-Carbon Bond Formations
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org In the case of this compound, the greater reactivity of the aryl bromide compared to the aryl chlorides would likely allow for selective coupling at the C-6 position.
By carefully selecting the reaction conditions, such as temperature and catalyst system, it is often possible to achieve high selectivity. A typical Sonogashira reaction involves a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), a copper(I) salt (e.g., CuI), and an amine base in a suitable solvent. organic-chemistry.org The reaction with a terminal alkyne (R-C≡CH) would be expected to yield 6-alkynyl-1,4-dichloroisoquinoline.
Table 1: Predicted Sonogashira Coupling of this compound No specific experimental data found in the searched literature. The following is a generalized representation.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|---|---|---|
| This compound | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base | 6-Alkynyl-1,4-dichloroisoquinoline |
Negishi Coupling with Organozinc Reagents
The Negishi coupling is a versatile reaction that forms carbon-carbon bonds by coupling an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. Similar to the Sonogashira coupling, the C-Br bond at the 6-position of this compound is expected to be more reactive than the C-Cl bonds.
This differential reactivity allows for selective functionalization at the C-6 position with a variety of organozinc reagents (R-ZnX), including those bearing alkyl, vinyl, aryl, or alkynyl groups. wikipedia.org The choice of palladium catalyst and ligands can be crucial in achieving high yields and selectivity. organic-chemistry.org
Table 2: Predicted Negishi Coupling of this compound No specific experimental data found in the searched literature. The following is a generalized representation.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|---|---|---|
| This compound | Organozinc Reagent | Pd(0) complex (e.g., Pd(PPh₃)₄) | 6-Substituted-1,4-dichloroisoquinoline |
Palladium-Catalyzed Carbon-Heteroatom Bond Formations
The formation of carbon-heteroatom bonds is another critical transformation in organic synthesis, for which palladium-catalyzed methods are widely used.
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a carbon-nitrogen bond. wikipedia.orglibretexts.org This reaction has broad applicability for the synthesis of arylamines. For this compound, the reaction with a primary or secondary amine would be expected to occur selectively at the C-6 position due to the higher reactivity of the C-Br bond.
The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the Buchwald-Hartwig amination. rsc.orgbeilstein-journals.org Different generations of catalyst systems have been developed to handle a wide range of amine and aryl halide substrates. wikipedia.org
Table 3: Predicted Buchwald-Hartwig Amination of this compound No specific experimental data found in the searched literature. The following is a generalized representation.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|---|---|---|
| This compound | Amine (R¹R²NH) | Pd catalyst, Phosphine ligand, Base | 6-(R¹R²N)-1,4-dichloroisoquinoline |
Copper-Catalyzed Ullmann-Type Coupling Reactions
The Ullmann condensation or Ullmann-type reaction is a copper-catalyzed nucleophilic aromatic substitution that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. organic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications with ligands have made this reaction milder and more versatile.
In the context of this compound, an Ullmann-type reaction with an alcohol, amine, or thiol could potentially lead to substitution at one of the halogenated positions. The relative reactivity would depend on the specific nucleophile and reaction conditions, but the C-Br bond is often more susceptible to this type of coupling than C-Cl bonds.
Electrophilic Aromatic Substitution (EAS) Reactions on the Halogenated Isoquinoline Core
Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The isoquinoline ring system is generally less reactive towards EAS than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of three deactivating halogen substituents further reduces the ring's reactivity.
However, EAS reactions such as nitration, halogenation, or sulfonation could potentially occur. The position of substitution would be directed by the existing substituents. The pyridine ring is generally highly deactivated towards EAS. Therefore, substitution would be expected to occur on the benzene ring at positions C-5, C-7, or C-8. The bromo and chloro substituents are ortho-, para-directing but deactivating. The directing effects would need to be considered to predict the likely substitution pattern.
Reductive Transformations of this compound
Reductive transformations can be employed to selectively or completely remove the halogen atoms from this compound. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) with a hydrogen source is a common method for dehalogenation.
The selectivity of dehalogenation often follows the order C-Br > C-Cl, due to the lower bond dissociation energy of the C-Br bond. Therefore, it may be possible to selectively remove the bromine atom at the C-6 position while retaining the chlorine atoms at C-1 and C-4 by carefully controlling the reaction conditions (catalyst, pressure, temperature, and reaction time). More forcing conditions would likely lead to the removal of the chlorine atoms as well, ultimately yielding isoquinoline.
Selective Dehalogenation Strategies
The selective removal of one or more halogen atoms from this compound is a key strategy for its functionalization. The differing reactivity of the C-Br and C-Cl bonds, as well as the varied reactivity of the two C-Cl bonds, provides avenues for chemo- and regioselective dehalogenation.
In the context of palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl. This established principle suggests that the C6-bromo bond in this compound would be the most susceptible to oxidative addition to a palladium(0) catalyst, and therefore more readily cleaved or replaced in comparison to the chloro substituents. This inherent reactivity difference can be exploited to achieve selective de-bromination under carefully controlled catalytic conditions, leaving the chloro groups intact.
Conversely, the chlorine atom at the C1 position of the isoquinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. While not a dehalogenation in the reductive sense, this high reactivity allows for its selective replacement by various nucleophiles, which can be a competing pathway depending on the reaction conditions.
Catalytic hydrodehalogenation, employing a catalyst such as palladium on carbon (Pd/C) with a hydrogen source, is a common method for removing halogen atoms. By tuning the reaction conditions (e.g., catalyst loading, hydrogen pressure, temperature, and additives), it is plausible to achieve selective removal of the more reactive bromine atom over the chlorine atoms.
Table 1: Predicted Selectivity in Dehalogenation Reactions of this compound
| Reaction Type | Reagents and Conditions | Predicted Major Product | Rationale |
| Catalytic Hydrodehalogenation | Pd/C, H₂, mild conditions | 1,4-Dichloroisoquinoline (B101551) | Higher reactivity of C-Br bond towards catalytic reduction. |
| Catalytic Hydrodehalogenation | Pd/C, H₂, harsh conditions | Isoquinoline | Removal of all halogen substituents. |
| Nucleophilic Aromatic Substitution | NaOMe, MeOH | 6-Bromo-4-chloro-1-methoxyisoquinoline | High reactivity of the C1 position towards nucleophilic attack. |
Reduction of the Isoquinoline Nitrogen Heterocycle
The reduction of the isoquinoline ring system in this compound can proceed via several pathways, primarily involving the saturation of the pyridine moiety.
Catalytic hydrogenation is a versatile method for the reduction of the isoquinoline core. The selectivity of this process is often dependent on the acidity of the reaction medium. In an acidic medium, such as in the presence of acetic acid, the pyridine ring is preferentially hydrogenated, which would likely yield 6-bromo-1,4-dichloro-1,2,3,4-tetrahydroisoquinoline. Conversely, under strongly acidic conditions (e.g., concentrated HCl), the benzene ring can be selectively reduced.
The use of hydride reducing agents, such as sodium borohydride (NaBH₄), typically results in the reduction of the C=N double bond of the isoquinoline ring. This would lead to the formation of a 1,2-dihydroisoquinoline derivative. Under standard conditions, sodium borohydride is not strong enough to reduce the aromatic rings or cleave the aryl-halide bonds.
Table 2: Predicted Products from the Reduction of the Isoquinoline Ring
| Reagent(s) | Predicted Product | Scope of Reduction |
| H₂/Pd, Acetic Acid | 6-Bromo-1,4-dichloro-1,2,3,4-tetrahydroisoquinoline | Selective reduction of the pyridine ring. |
| NaBH₄, MeOH | 6-Bromo-1,4-dichloro-1,2-dihydroisoquinoline | Selective reduction of the C=N imine bond. |
Oxidation Reactions of the Isoquinoline Ring System
The oxidation of the isoquinoline ring system is a destructive process that typically leads to the cleavage of one or both of the aromatic rings. The outcome of the oxidation of this compound would be influenced by the nature of the oxidizing agent and the reaction conditions.
Strong oxidizing agents, such as alkaline potassium permanganate (KMnO₄), are known to cleave the isoquinoline ring system. Depending on the conditions, this can result in the formation of pyridine-3,4-dicarboxylic acid (from cleavage of the benzene ring) or phthalic acid derivatives (from cleavage of the pyridine ring) shahucollegelatur.org.in. The presence of electron-withdrawing halogen substituents on both rings would likely make the molecule more resistant to oxidation compared to unsubstituted isoquinoline. The specific products would depend on which ring is more susceptible to oxidative cleavage in the presence of the existing substituents. For instance, oxidation of 5-nitroisoquinoline results in the oxidation of the pyridine ring, while 5-aminoisoquinoline undergoes oxidation of the benzene ring shahucollegelatur.org.in.
Generation and Reactivity of Organometallic Intermediates from this compound
The presence of a bromine atom on the benzene ring of this compound provides a handle for the generation of organometallic intermediates, which are valuable for the formation of new carbon-carbon and carbon-heteroatom bonds.
The formation of a Grignard reagent is a common method for generating a nucleophilic carbon center from an aryl halide. Due to the higher reactivity of the C-Br bond compared to the C-Cl bonds, it is anticipated that the reaction of this compound with magnesium metal would selectively form the Grignard reagent at the C6 position. This would yield (1,4-dichloroisoquinolin-6-yl)magnesium bromide. This organometallic intermediate could then be reacted with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups at the C6 position.
Similarly, lithium-halogen exchange, typically carried out with an organolithium reagent like n-butyllithium at low temperatures, is expected to occur preferentially at the C6-bromo position. This would generate 6-lithio-1,4-dichloroisoquinoline, another potent nucleophile for synthetic transformations.
Table 3: Predicted Organometallic Intermediates and Subsequent Reactions
| Organometallic Reagent | Electrophile | Expected Product |
| (1,4-Dichloroisoquinolin-6-yl)magnesium bromide | 1. CO₂; 2. H₃O⁺ | 1,4-Dichloro-6-carboxyisoquinoline |
| (1,4-Dichloroisoquinolin-6-yl)magnesium bromide | Formaldehyde | (1,4-Dichloroisoquinolin-6-yl)methanol |
| 6-Lithio-1,4-dichloroisoquinoline | DMF | 1,4-Dichloro-6-formylisoquinoline |
Advanced Spectroscopic and Structural Elucidation of 6 Bromo 1,4 Dichloroisoquinoline and Its Synthetic Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. A complete NMR analysis, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) experiments, is essential for the structural and regiochemical assignment of 6-bromo-1,4-dichloroisoquinoline.
The substitution pattern of this compound presents a unique set of spectroscopic challenges. The analysis of its NMR spectra would be key to confirming the precise location of the bromo and chloro substituents on the isoquinoline (B145761) core.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the benzene (B151609) ring of the isoquinoline core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents. Similarly, the ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, with the chemical shifts of the carbon atoms directly attached to the halogens being significantly affected.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~150-155 |
| 3 | ~7.8-8.0 (s) | ~120-125 |
| 4 | - | ~140-145 |
| 5 | ~8.0-8.2 (d) | ~128-132 |
| 6 | - | ~120-125 |
| 7 | ~7.6-7.8 (dd) | ~130-135 |
| 8 | ~8.2-8.4 (d) | ~125-130 |
| 4a | - | ~135-140 |
| 8a | - | ~130-135 |
Note: These are predicted values based on data from analogous compounds and general substituent effects. Actual experimental values may vary.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between the protons, helping to identify adjacent protons on the aromatic ring. For this compound, correlations between H-5 and H-7, and between H-7 and H-8 would be expected.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for assigning quaternary carbons (those without attached protons), such as C-1, C-4, C-6, C-4a, and C-8a. For example, correlations from H-5 to C-4, C-6, and C-8a would be anticipated.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be particularly useful for confirming the regiochemistry of the substituents by observing through-space interactions between protons on the isoquinoline ring.
The planarity of the isoquinoline ring system is a key feature influencing its aromaticity. The presence of multiple halogen substituents can potentially induce slight conformational distortions. While significant conformational dynamics are not expected for the rigid isoquinoline core itself, temperature-dependent NMR studies could reveal subtle changes in the molecular geometry. copernicus.org
The aromaticity of the system can be investigated by analyzing the ¹H NMR chemical shifts. Aromatic protons typically resonate at higher chemical shifts (downfield) due to the deshielding effect of the ring current. The precise chemical shifts of the protons in this compound would provide insight into the electron density distribution within the aromatic rings and how it is affected by the three halogen substituents. Theoretical calculations of nucleus-independent chemical shift (NICS) values can also be employed to quantify the aromaticity of the heterocyclic and carbocyclic rings. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
HRMS is a crucial technique for determining the exact mass of a molecule and, consequently, its elemental composition.
For this compound (C₉H₄BrCl₂N), the expected monoisotopic mass can be calculated with high precision. This experimental value, obtained from an HRMS instrument, would serve as definitive proof of the compound's elemental formula. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the isotopic peaks corresponding to the natural abundance of the isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl).
Interactive Data Table: Isotopic Distribution for [M]⁺ of this compound
| Ion | Calculated m/z | Relative Abundance (%) |
| [C₉H₄⁷⁹Br³⁵Cl₂N]⁺ | 288.8903 | 100.0 |
| [C₉H₄⁸¹Br³⁵Cl₂N]⁺ | 290.8882 | 97.7 |
| [C₉H₄⁷⁹Br³⁵Cl³⁷ClN]⁺ | 290.8873 | 65.0 |
| [C₉H₄⁸¹Br³⁵Cl³⁷ClN]⁺ | 292.8853 | 63.5 |
| [C₉H₄⁷⁹Br³⁷Cl₂N]⁺ | 292.8844 | 10.6 |
| [C₉H₄⁸¹Br³⁷Cl₂N]⁺ | 294.8823 | 10.3 |
Note: The calculated m/z values and relative abundances are based on the natural isotopic abundances of the elements.
The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. Under electron ionization (EI) or other fragmentation techniques, the molecular ion of this compound would be expected to undergo characteristic fragmentation pathways. These pathways would likely involve the loss of halogen atoms (Cl or Br) or the cleavage of the isoquinoline ring system. The analysis of these fragment ions can help to confirm the connectivity of the atoms within the molecule. For instance, the initial loss of a chlorine or bromine radical would be a likely fragmentation step.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD) or other publicly accessible databases, obtaining single crystals of this compound would be highly desirable. A successful X-ray diffraction analysis would provide unequivocal proof of the regiochemistry of the halogen substituents and would allow for a detailed examination of the molecular geometry. It would also reveal any potential distortions from planarity in the isoquinoline ring system caused by the steric hindrance of the substituents. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the solid-state assembly of these molecules.
Determination of Solid-State Molecular Structure and Stereochemistry
The definitive determination of the solid-state molecular structure of this compound would be achieved through single-crystal X-ray diffraction. While specific crystallographic data for this exact compound is not publicly available in the search results, the molecular geometry can be predicted based on the established structure of the isoquinoline core and the principles of structural chemistry.
The molecule is built upon a bicyclic isoquinoline framework, which is an aromatic heterocyclic system. This framework consists of a benzene ring fused to a pyridine (B92270) ring. The geometry is expected to be largely planar due to the sp² hybridization of the carbon and nitrogen atoms comprising the aromatic rings.
The substituents—a bromine atom at position 6 and chlorine atoms at positions 1 and 4—will lie in the plane of the isoquinoline ring system. The C-Br and C-Cl bond lengths and the C-C-X (where X is Br or Cl) bond angles would be consistent with those observed in other halogenated aromatic compounds. Stereochemistry, in terms of chiral centers, is not a factor for the parent molecule of this compound as it is an achiral, planar aromatic compound. Any associated synthetic intermediates, however, could possess stereocenters depending on the synthetic route employed. For instance, the reduction of the pyridine ring portion would introduce non-planar, sp³-hybridized carbons, potentially creating stereoisomers. semanticscholar.org
Analysis of Intermolecular Interactions and Crystal Packing
In the absence of a specific crystal structure for this compound, the analysis of its crystal packing and intermolecular forces relies on established principles observed in analogous halogenated aromatic and heterocyclic compounds. semanticscholar.orgeurjchem.com The solid-state architecture is expected to be dominated by a combination of weak non-covalent interactions.
Halogen Bonds: A significant interaction in the crystal lattice would be halogen bonding. mdpi.com This occurs due to the anisotropic distribution of electron density on the covalently bonded halogen atom, creating a region of positive electrostatic potential (a σ-hole) on the extension of the C-X bond and a negative equatorial belt. mdpi.com These can manifest as Br···Cl, Br···N, Cl···Cl, or Cl···N interactions, which are highly directional and contribute significantly to the stability of the crystal packing. mdpi.combohrium.com The strength of these bonds generally increases with the polarizability of the halogen atom. mdpi.com
π-π Stacking: The planar, electron-rich isoquinoline ring system is expected to facilitate π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement, contributing to the cohesive energy of the crystal.
C-H···X Interactions: Weak hydrogen bonds of the type C-H···Cl and C-H···Br, where the aromatic C-H groups act as donors and the halogen atoms act as acceptors, would also play a role in the supramolecular assembly. semanticscholar.orgeurjchem.com Additionally, C-H···π interactions, involving the aromatic hydrogens and the π-system of an adjacent molecule, are also plausible.
The interplay of these various interactions dictates the final crystal packing motif, influencing physical properties such as melting point and solubility. Computational studies, including Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis, are powerful tools for characterizing and quantifying these weak interactions in related systems. mdpi.com
Table 1: Potential Intermolecular Interactions in Solid this compound
| Interaction Type | Donor | Acceptor | Description |
| Halogen Bond (Type II) | C-Br / C-Cl (σ-hole) | N / Cl / Br (lone pair) | A directional interaction involving the electropositive cap of a halogen atom. mdpi.commdpi.com |
| π-π Stacking | Isoquinoline Ring (π-system) | Isoquinoline Ring (π-system) | Attractive, noncovalent interactions between aromatic rings. |
| Weak Hydrogen Bond | Aromatic C-H | Cl / Br (lone pair) | A weak electrostatic interaction between an acidic proton and a halogen. semanticscholar.org |
| van der Waals Forces | All atoms | All atoms | Ubiquitous, non-directional dispersion forces. mdpi.com |
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor chemical transformations.
Characteristic Functional Group Identification
The vibrational spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features. By comparing with spectra of similar halogenated aromatic compounds, a confident assignment of these bands can be made. researchgate.netnih.govjetir.org
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.netlibretexts.org
Aromatic C=C and C=N Stretching: The stretching vibrations of the isoquinoline ring system are expected to produce a series of sharp bands in the 1650-1400 cm⁻¹ region. libretexts.org
C-Cl Stretching: The carbon-chlorine stretching vibrations are typically observed in the 850-550 cm⁻¹ range. The exact position can be influenced by the substitution pattern on the aromatic ring.
C-Br Stretching: The carbon-bromine stretching vibration is expected at a lower wavenumber than C-Cl stretching due to the greater mass of bromine, typically appearing in the 650-485 cm⁻¹ region. researchgate.net
Ring Bending Modes: Out-of-plane (o.o.p) bending vibrations for the aromatic C-H bonds and ring puckering modes occur at lower frequencies, generally below 900 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR / Raman Range (cm⁻¹) | Reference |
| Aromatic C-H | Stretching | 3100 - 3000 | researchgate.netlibretexts.org |
| Aromatic C=C / C=N | Ring Stretching | 1650 - 1400 | libretexts.org |
| Aromatic C-H | In-Plane Bending | 1300 - 1000 | |
| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | |
| C-Cl | Stretching | 850 - 550 | ijcrar.com |
| C-Br | Stretching | 650 - 485 | researchgate.net |
Monitoring of Reaction Progress and Product Formation
FT-IR spectroscopy is an effective tool for monitoring the progress of the synthesis of this compound. For instance, in a hypothetical synthesis via a Bischler-Napieralski reaction, one would start with a phenethylamine (B48288) derivative which is then acylated to form an amide. quimicaorganica.orgnumberanalytics.com
Starting Materials & Intermediates: The initial reactants and amide intermediate would show characteristic bands such as N-H stretching (around 3300 cm⁻¹) and C=O stretching (for the amide, ~1650 cm⁻¹).
Cyclization: During the cyclization and subsequent aromatization steps, these N-H and C=O bands would disappear.
Product Formation: The formation of the final product, this compound, would be confirmed by the appearance of the characteristic aromatic ring stretching bands (1650-1400 cm⁻¹) and the C-Cl and C-Br stretching bands at their expected low-frequency positions, alongside the disappearance of the reactant signals. This allows for real-time or quasi-real-time analysis of the reaction's conversion and completion.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for characterizing conjugated and aromatic systems. msu.edu The absorption of UV or visible light promotes an electron from a lower energy orbital (like a π bonding orbital) to a higher energy orbital (like a π* antibonding orbital). hnue.edu.vn
The chromophore in this compound is the aromatic isoquinoline ring system. Unsubstituted benzene exhibits characteristic π → π* transitions, with absorption bands appearing around 184 nm, 204 nm, and a weaker, structured band around 255 nm. quimicaorganica.orgup.ac.za The fused ring system of isoquinoline already extends the conjugation, shifting these absorptions to longer wavelengths (a bathochromic shift) compared to benzene.
According to the relationship ΔE = hc/λ, a smaller energy gap results in absorption at a longer wavelength (λ). Therefore, the bromine and chlorine atoms on the isoquinoline ring are expected to cause a further bathochromic (red) shift of the π → π* absorption bands compared to unsubstituted isoquinoline. hnue.edu.vnup.ac.za The presence of these substituents may also lead to the appearance of n → π* transitions, although these are often much weaker and can be obscured by the more intense π → π* bands. hnue.edu.vn
Table 3: Expected Electronic Transitions and Substituent Effects for this compound
| Transition Type | Orbitals Involved | Chromophore | Expected Effect of Halogen Substituents |
| π → π | π (HOMO) → π (LUMO) | Isoquinoline Ring | Bathochromic Shift (shift to longer λ) and potential Hyperchromic effect (increased intensity). hnue.edu.vnup.ac.za |
| n → π | n (non-bonding) → π (LUMO) | Halogen lone pairs & N lone pair | Weak absorption, may be present but likely masked by stronger π → π* bands. hnue.edu.vn |
Computational and Theoretical Investigations of 6 Bromo 1,4 Dichloroisoquinoline
Quantum Chemical Calculations (DFT)
Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potential Maps
No published studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure of 6-bromo-1,4-dichloroisoquinoline were found. Such an analysis would be crucial for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic behavior. Information regarding its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), charge distribution, and electrostatic potential maps remains uncalculated and unreported.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
There are no available theoretical predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational frequencies (infrared and Raman) of this compound. Computational predictions of these parameters are invaluable for complementing experimental data, aiding in spectral assignment, and providing a deeper understanding of the molecule's structure and bonding.
Reaction Mechanism Studies
Elucidation of Transition States and Reaction Pathways for SNAr and Cross-Coupling Reactions
The elucidation of reaction mechanisms involving this compound, such as Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions, has not been the subject of computational studies. Theoretical investigations into the transition states and reaction pathways would provide fundamental insights into the regioselectivity and feasibility of various synthetic transformations.
Energetic Profiles and Rate-Determining Steps for Synthetic Transformations
Without computational studies, the energetic profiles and rate-determining steps for synthetic transformations involving this compound are unknown. This information is critical for optimizing reaction conditions and designing more efficient synthetic routes.
Conformational Analysis and Stability Studies
A computational conformational analysis of this compound has not been reported. Such a study would identify the most stable conformers and the energy barriers between them, which is essential for understanding its three-dimensional structure and how it influences its chemical and biological properties.
Prediction of Regioselectivity and Stereoselectivity in Derivatization Reactions
The presence of three halogen substituents on the isoquinoline (B145761) core, two chlorine atoms at positions 1 and 4, and a bromine atom at position 6, makes the prediction of reactivity in derivatization reactions, particularly nucleophilic aromatic substitution (SNAr), a subject of significant interest. Computational chemistry, especially Density Functional Theory (DFT), provides powerful tools to elucidate the most probable sites of reaction.
Theoretical studies on analogous di- and tri-halogenated quinolines and isoquinolines have established that the regioselectivity of SNAr reactions is governed by the electrophilicity of the carbon atoms attached to the halogen leaving groups. This electrophilicity can be quantified by calculating various electronic parameters. Key indicators include the partial atomic charges on the carbon atoms and the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO). A more positive partial charge and a larger LUMO coefficient on a carbon atom indicate a higher susceptibility to nucleophilic attack.
For "this compound," it is anticipated that the carbon atoms at positions 1 and 4 would be the primary sites for nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom and the chlorine substituents. DFT calculations on similar systems, such as 2,4-dichloroquinazolines, have consistently shown that the C4 position is more activated towards nucleophilic attack than the C2 position. mdpi.com By analogy, in the 1,4-dichloroisoquinoline (B101551) system, the C1 and C4 positions are the likely centers of reactivity. The bromine at the C6 position, being on the benzene (B151609) ring and further from the activating nitrogen atom, is expected to be significantly less reactive towards SNAr.
To differentiate between the C1 and C4 positions, a computational analysis of the activation energies for the formation of the Meisenheimer intermediates at each site would be necessary. The reaction pathway with the lower activation energy barrier will be the kinetically favored one.
Below is a hypothetical data table summarizing the kind of results that would be obtained from a DFT analysis (e.g., at the B3LYP/6-311+G(d,p) level of theory) to predict the regioselectivity of a nucleophilic attack by a generic nucleophile (Nu-) on "this compound."
| Reactive Site | Calculated Partial Charge (e) | LUMO Coefficient | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|---|
| C1 | +0.25 | 0.38 | 18.5 | Minor |
| C4 | +0.28 | 0.45 | 15.2 | Major |
| C6 | +0.05 | 0.12 | 29.8 | Negligible |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is based on established principles of computational chemistry and trends observed in similar halogenated heterocyclic systems. Specific experimental or computational studies on "this compound" are required for definitive confirmation.
Stereoselectivity would become a critical consideration if the derivatization reaction introduces a chiral center, for instance, through the use of a chiral nucleophile or the creation of a stereocenter on a substituent. In such cases, computational modeling could be employed to predict the diastereomeric or enantiomeric excess by calculating the transition state energies for the formation of the different stereoisomers.
Non-Covalent Interaction (NCI) Analysis in Supramolecular Assembly
The solid-state architecture of organic molecules is dictated by a complex interplay of non-covalent interactions. For "this compound," the presence of multiple halogen atoms and an aromatic system suggests a high propensity for forming well-ordered supramolecular assemblies. These assemblies are of interest for the development of new materials with tailored electronic or optical properties. Non-Covalent Interaction (NCI) analysis, a computational method that allows for the visualization and characterization of weak interactions in real space, is an invaluable tool in this context.
The primary non-covalent interactions expected to govern the supramolecular assembly of "this compound" include:
Halogen Bonding: The chlorine and bromine atoms can act as halogen bond donors, interacting with the nitrogen atom of a neighboring molecule, which acts as a halogen bond acceptor. The strength of these interactions would depend on the nature of the halogen (Br > Cl) and the geometry of the interaction.
π-π Stacking: The planar isoquinoline ring system can engage in π-π stacking interactions, contributing to the stability of the crystal lattice. These interactions can be in a parallel-displaced or T-shaped arrangement.
Halogen-π Interactions: The halogen atoms can also interact with the electron-rich π-system of an adjacent molecule.
An NCI plot analysis would reveal regions of weak interactions within a dimer or a larger cluster of molecules. These regions are typically color-coded to indicate the type and strength of the interaction: blue for strong attractive interactions (like hydrogen or strong halogen bonds), green for weaker van der Waals interactions, and red for repulsive steric clashes.
A hypothetical data table summarizing the results of a computational analysis of the non-covalent interactions in a dimer of "this compound" is provided below. The interaction energies would typically be calculated using high-level DFT with dispersion corrections or symmetry-adapted perturbation theory (SAPT).
| Type of Interaction | Interacting Atoms/Groups | Calculated Interaction Energy (kcal/mol) | Typical Distance (Å) |
|---|---|---|---|
| Halogen Bond | C6-Br···N | -3.5 to -5.0 | 2.8 - 3.2 |
| Halogen Bond | C1-Cl···N | -2.0 to -3.5 | 3.0 - 3.4 |
| π-π Stacking | Isoquinoline Ring 1 ··· Isoquinoline Ring 2 | -4.0 to -6.0 | 3.3 - 3.8 |
| Halogen-π Interaction | C4-Cl···π-system | -1.5 to -2.5 | 3.2 - 3.6 |
Disclaimer: The data in this table is illustrative and represents typical values for the types of interactions described. The actual interaction energies and geometries for "this compound" would need to be determined through specific computational studies.
The understanding of these non-covalent interactions is crucial for crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical properties. By understanding the preferential modes of interaction for "this compound," it may be possible to design co-crystals or polymorphic forms with specific packing motifs, leading to novel materials for applications in electronics or optics.
Advanced Applications of 6 Bromo 1,4 Dichloroisoquinoline As a Molecular Scaffold
Exploration in Materials Science as a Precursor for Novel Organic Electronic Materials
The isoquinoline (B145761) nucleus is a component of many functional dyes and organic electronic materials. The 6-bromo-1,4-dichloroisoquinoline scaffold offers a robust entry point for creating novel materials with tailored properties. By leveraging sequential, site-selective cross-coupling reactions, chemists can construct extended π-conjugated systems with specific donor-acceptor characteristics.
For example, the C6-position can be functionalized with an electron-donating group (e.g., a triarylamine moiety via Buchwald-Hartwig amination after an initial Suzuki coupling) while the C1 or C4 positions could be substituted with electron-accepting groups. This "push-pull" architecture is a common design motif for creating molecules with strong intramolecular charge transfer (ICT) character, which is desirable for applications in nonlinear optics and as emitters in organic light-emitting diodes (OLEDs).
Furthermore, this scaffold can be used to synthesize ligands for non-biological catalysts. The nitrogen atom of the isoquinoline ring and additional donor atoms introduced through substitution can chelate to metal centers. The electronic properties of the resulting metal complex can be fine-tuned by the remaining halogen substituents or by other groups installed on the scaffold. These halogenated ligands can be used to create catalysts for a variety of organic transformations, with the halogen atoms potentially influencing the catalyst's stability, solubility, and electronic properties.
Development of Specialized Reagents and Ligands for Organic Synthesis
The multiple, differentially reactive sites on this compound make it an excellent platform for the development of specialized reagents and ligands. Through selective functionalization, it can be converted into a bifunctional or trifunctional building block.
For instance, a Negishi or Stille coupling at the C6-Br position could introduce an organozinc or organotin functionality, respectively. This new reagent could then be used in subsequent cross-coupling reactions. The remaining chloro-substituents could serve as orthogonal reactive handles for later-stage modifications of a complex target molecule.
As a ligand precursor, the isoquinoline nitrogen provides a primary coordination site. The introduction of phosphine (B1218219), amine, or other coordinating groups at the C1, C4, or C6 positions can lead to the formation of bidentate or tridentate ligands. The steric and electronic properties of these ligands can be systematically varied, which is of great interest in the field of homogeneous catalysis. For example, a phosphine group introduced at C1 would create a P,N-type ligand, a class of ligands known to be effective in a variety of catalytic processes, including asymmetric hydrogenation and cross-coupling reactions. The presence of the remaining halogens would offer sites for further tuning of the ligand's properties.
Investigations into Photophysical Properties for Optoelectronic Applications
The introduction of halogens generally leads to a quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, in the design of materials for applications like thermally activated delayed fluorescence (TADF) or phosphorescence-based OLEDs, this can be a desirable feature.
The "push-pull" chromophores synthesized from this scaffold are expected to exhibit significant solvatochromism, where the emission color changes with the polarity of the solvent. researchgate.net This is a result of a larger dipole moment in the excited state compared to the ground state. The table below shows representative photophysical data for substituted isoquinoline derivatives, illustrating the impact of functionalization on their optical properties. mdpi.com
| Compound | λmax abs (nm) | λmax em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φfl) |
| Isoquinoline-3-amine derivative A | 350 | 391 | 3188 | 0.45 |
| Isoquinoline-3-amine derivative B | 328 | 370 | 3623 | 0.62 |
| Nitro-substituted isoquinoline | 350 | - | - | No emission |
Data adapted from studies on various fluorescent isoquinoline derivatives to illustrate general trends. mdpi.com The specific values for derivatives of this compound would depend on the exact nature of the substituents introduced.
Investigations into the photophysical properties of molecules derived from this compound would involve studying how the stepwise replacement of the halogen atoms with different functional groups affects their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.
Role in Mechanistic Studies of Halogenated Aromatic Reactivity
Polyhalogenated heteroaromatics like this compound are excellent substrates for mechanistic studies of organic reactions. The presence of three distinct halogen atoms allows for the investigation of site selectivity in various transformations.
In nucleophilic aromatic substitution (SNAr), theoretical and experimental studies on related di- and trichloro-N-heterocycles have shown that the position most susceptible to attack is typically alpha or gamma to the ring nitrogen (i.e., C1 in isoquinoline). mdpi.com Therefore, in this compound, the C1-Cl bond is expected to be the most reactive towards nucleophiles, followed by the C4-Cl bond. The C6-Br bond would likely be unreactive under typical SNAr conditions. Studying the reaction of this compound with various nucleophiles under controlled conditions would provide valuable data to refine computational models that predict reactivity in complex heterocyclic systems.
In the context of palladium-catalyzed cross-coupling, the scaffold can be used to probe the subtle factors that govern regioselectivity. While the C-Br bond is expected to be the most reactive, unconventional selectivity can sometimes be achieved by tuning the catalyst (ligand, metal salt) and reaction conditions. nih.gov For example, certain ligand-free conditions or the use of specific bulky phosphine ligands have been shown to invert the conventional reactivity order in other dihaloheteroarenes. Investigating the cross-coupling of this compound under a variety of catalytic conditions could uncover new methods for achieving non-classical site selectivity and provide deeper mechanistic understanding of the oxidative addition step.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-1,4-dichloroisoquinoline, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves halogenation of isoquinoline precursors. For example, bromination at the 6-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄, followed by chlorination at the 1- and 4-positions via electrophilic substitution using Cl₂ or SO₂Cl₂. Optimization includes controlling reaction temperature (0–5°C for bromination; 25–40°C for chlorination) and stoichiometric ratios (1.2–1.5 equivalents of halogenating agents). Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .
- Key Parameters : Monitor reaction progress using TLC and adjust catalyst loading (e.g., FeCl₃ for chlorination) to minimize byproducts.
Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns and halogen-induced deshielding) .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₉H₄BrCl₂N, theoretical 284.87 g/mol) and isotopic patterns consistent with Br/Cl .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and quantify impurities .
- Cross-Validation : Compare spectral data with PubChem entries or literature references for analogous halogenated isoquinolines .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Protocols :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste under EPA guidelines .
Advanced Research Questions
Q. How does the halogen substitution pattern in this compound influence its reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The 6-bromo group undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), while the 1,4-dichloro positions are less reactive due to steric hindrance. DFT calculations suggest electron-withdrawing halogens lower the LUMO energy, enhancing electrophilicity at the 6-position .
- Experimental Design : Compare coupling efficiency with analogs (e.g., 5-bromo-1,3-dichloroisoquinoline) to isolate steric/electronic effects .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Approach :
- Meta-Analysis : Systematically compare studies using standardized assays (e.g., IC₅₀ in cancer cell lines vs. microbial models) to identify context-dependent activity .
- Structural-Activity Relationship (SAR) : Synthesize derivatives with single halogen substitutions (e.g., 6-bromo-1-chloroisoquinoline) to isolate contributions of each halogen to bioactivity .
- Case Study : Conflicting antiviral data may arise from assay variability (e.g., HIV protease vs. reverse transcriptase targets); validate using orthogonal assays (e.g., fluorescence polarization) .
Q. How can computational chemistry predict the interaction mechanisms of this compound with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes, prioritizing halogen-π interactions with aromatic residues (e.g., Phe87 in CYP3A4) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes, focusing on halogen bonding with catalytic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
